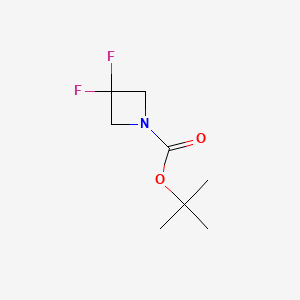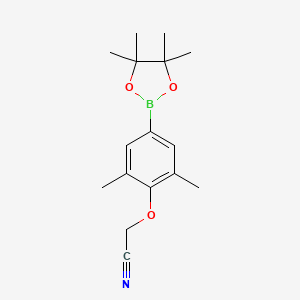
Tert-butyl 3,3-difluoroazetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
TBC is used in the metal-free C3-alkoxycarbonylation of quinoxalin-2 (1H)-ones, demonstrating its utility in synthesizing quinoxaline-3-carboxylates, a key structural motif in bioactive natural products and synthetic drugs.Molecular Structure Analysis
The molecular formula of TBC is C8H13F2NO2 . It has a 3,3-difluoroazetidine core, which is a type of azetidine, a class of organic compounds that contain a saturated three-membered heterocycle with one nitrogen atom .Physical And Chemical Properties Analysis
TBC has a molecular weight of 193.19 g/mol . It has a topological polar surface area of 29.5 Ų, a complexity of 215, and a XLogP3-AA of 1.6 . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
- Facilitating Chemical Synthesis : Tert-butyl 3,3-difluoroazetidine-1-carboxylate is employed in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, demonstrating its utility in synthesizing quinoxaline-3-carboxylates, a key structural motif in bioactive natural products and synthetic drugs (Xie et al., 2019).
- Intermediate for mTOR Targeted PROTAC Molecule : It plays a critical role as an intermediate in the synthesis of an mTOR targeted PROTAC molecule, highlighting its significance in the development of targeted therapeutics (Zhang et al., 2022).
Medicinal Chemistry Applications
- Antibacterial Agent Synthesis : This compound is utilized in the synthesis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, showing potential as antibacterial agents. One derivative exhibited significant activity against Pseudomonas aeruginosa, underscoring the compound's role in developing new antibacterial drugs (Song et al., 2009).
Material Science Applications
- Corrosion Inhibition : Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, a derivative of tert-butyl 3,3-difluoroazetidine-1-carboxylate, has been investigated for its anticorrosive behavior on carbon steel in HCl solution, demonstrating significant corrosion inhibition efficiency. This indicates its potential application in protecting metals against corrosion in industrial settings (Praveen et al., 2021).
Eigenschaften
IUPAC Name |
tert-butyl 3,3-difluoroazetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c1-7(2,3)13-6(12)11-4-8(9,10)5-11/h4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXFELMSTZXKLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701164448 |
Source


|
| Record name | 1-Azetidinecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,3-difluoroazetidine-1-carboxylate | |
CAS RN |
1255666-59-1 |
Source


|
| Record name | 1-Azetidinecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255666-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidinecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-7-nitroimidazo[1,2-A]pyridine](/img/structure/B582319.png)




![[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid](/img/structure/B582326.png)







